molecular formula C10H20N2O B1418908 3-Methyl-4-(piperidin-4-yl)morpholine CAS No. 1156820-09-5

3-Methyl-4-(piperidin-4-yl)morpholine

Cat. No. B1418908
M. Wt: 184.28 g/mol
InChI Key: OBFRYULEFZNBTJ-UHFFFAOYSA-N
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Description

“3-Methyl-4-(piperidin-4-yl)morpholine” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidines, including “3-Methyl-4-(piperidin-4-yl)morpholine”, has been a subject of considerable research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .


Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(piperidin-4-yl)morpholine” can be analyzed using techniques such as FT-IR, 1H NMR, EI-MS, and elemental analysis . These techniques can provide detailed information about the structure of the compound .


Chemical Reactions Analysis

Piperidines, including “3-Methyl-4-(piperidin-4-yl)morpholine”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-4-(piperidin-4-yl)morpholine” can be determined using various techniques . The compound has a molecular weight of 184.28 . More detailed properties such as melting point, boiling point, density, etc., are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Crystal Structure Analysis

The compound 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, related to 3-Methyl-4-(piperidin-4-yl)morpholine, has been synthesized and its crystal structure determined. The cyclohexyl and piperidine rings adopt chair conformations, providing insights into the molecular structure and potential applications in structural chemistry (Aydinli, Sayil, & Ibiş, 2010).

DNA and Protein Binding Studies

New paracetamol derivatives, including N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide, have been studied for their DNA-binding interactions, revealing potential applications in biochemical and pharmaceutical research (Raj, 2020).

Spectroscopic and Kinetic Studies

The compound 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, related to 3-Methyl-4-(piperidin-4-yl)morpholine, has been studied for its spectroscopic properties, suggesting applications in chemical analysis and reaction kinetics (Aydinli et al., 2010).

Synthesis of Novel Compounds

The synthesis of novel paracetamol derivatives using 3-Methyl-4-(piperidin-4-yl)morpholine indicates potential applications in the development of new pharmaceutical compounds (Raj, 2020).

Metabolic Fate Studies

The metabolic fate of synthetic cannabinoids, including those structurally related to 3-Methyl-4-(piperidin-4-yl)morpholine, has been studied, offering insights into drug metabolism and potential therapeutic applications (Richter et al., 2022).

Future Directions

The future directions in the research of “3-Methyl-4-(piperidin-4-yl)morpholine” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the discovery and biological evaluation of potential drugs containing the piperidine moiety represent an important area of future research .

properties

IUPAC Name

3-methyl-4-piperidin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-8-13-7-6-12(9)10-2-4-11-5-3-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFRYULEFZNBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(piperidin-4-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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